Synthesis and characterization of Methyl 4-[(2,4,6-trimethylphenyl)carbonyl]benzoate
Synthesis and characterization of Methyl 4-[(2,4,6-trimethylphenyl)carbonyl]benzoate
Technical Whitepaper: Scalable Synthesis and Structural Validation of Methyl 4-[(2,4,6-trimethylphenyl)carbonyl]benzoate
Executive Summary
This technical guide details the synthesis, purification, and structural characterization of Methyl 4-[(2,4,6-trimethylphenyl)carbonyl]benzoate (MTCB).[1] This molecule represents a critical structural motif in the development of Type II photoinitiators and specific pharmaceutical intermediates where the steric bulk of the mesityl group protects the carbonyl center from nucleophilic attack, enhancing metabolic or environmental stability.
The protocol outlined below utilizes a Friedel-Crafts Acylation strategy. Unlike generic procedures, this workflow is optimized for regioselectivity and yield, specifically addressing the challenge of acylation in the presence of a deactivating ester moiety.
Retrosynthetic Analysis & Strategy
The target molecule is an unsymmetrical benzophenone derivative. The most efficient disconnection is at the carbonyl-mesityl bond.[1]
-
Strategic Choice: We utilize Mesitylene (1,3,5-trimethylbenzene) as the nucleophile due to its high electron density, which facilitates reaction under mild conditions.
-
Electrophile Selection: Methyl 4-(chlorocarbonyl)benzoate (Methyl terephthaloyl chloride) is selected over the di-acid chloride to prevent polymerization or di-acylation.[1]
-
Catalyst: Anhydrous Aluminum Chloride (AlCl₃) is the Lewis acid of choice. While Indium triflate (
) offers a greener alternative, AlCl₃ remains the gold standard for scalability and cost-efficiency in this specific transformation.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Visualizing the Pathway:
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the benzophenone core.[1]
Experimental Protocol
Safety Pre-requisite: This reaction involves moisture-sensitive reagents (AlCl₃) and evolves HCl gas.[1] All operations must be performed in a fume hood under an inert atmosphere (Nitrogen or Argon).[1]
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol (Scale) | Role |
| Mesitylene | 120.19 | 1.0 | 12.0 g (100 mmol) | Nucleophile |
| Methyl 4-(chlorocarbonyl)benzoate | 198.60 | 1.05 | 20.8 g (105 mmol) | Electrophile |
| Aluminum Chloride (AlCl₃) | 133.34 | 1.2 | 16.0 g (120 mmol) | Catalyst |
| Dichloromethane (DCM) | Solvent | - | 150 mL | Solvent |
| 1 M HCl | Quench | - | 200 mL | Hydrolysis |
Note on Stoichiometry: We use a slight excess of the acid chloride and 1.2 equivalents of AlCl₃. The extra Lewis acid accounts for complexation with the ester carbonyl oxygen on the electrophile, ensuring the catalytic cycle remains active [1].
Step-by-Step Synthesis
Step 1: Electrophile Activation (The "Complexation" Phase)
-
Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.
-
Flush the system with Nitrogen.
-
Charge the flask with Methyl 4-(chlorocarbonyl)benzoate (20.8 g) and dry DCM (100 mL).
-
Cool the solution to 0°C using an ice bath.
-
Critical Step: Add AlCl₃ (16.0 g) portion-wise over 15 minutes. Observation: The solution will likely turn yellow/orange as the acylium ion complex forms.
-
Causality: Low temperature prevents side reactions during the highly exothermic complexation.
-
Step 2: C-C Bond Formation
-
Dissolve Mesitylene (12.0 g) in dry DCM (50 mL) in the addition funnel.
-
Add the Mesitylene solution dropwise to the reaction flask over 30 minutes, maintaining the internal temperature below 5°C.
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .
-
Stir for 3–4 hours.
-
Validation: Monitor reaction progress via TLC (20% Ethyl Acetate in Hexanes). The disappearance of mesitylene and the appearance of a UV-active spot with lower R_f indicates conversion.
-
Step 3: Quench and Workup
-
Cool the mixture back to 0°C.
-
Quench: Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 20 mL conc. HCl. Caution: Vigorous gas evolution.[1]
-
Separate the organic layer.[6] Extract the aqueous layer with DCM (2 x 50 mL).
-
Wash combined organics with Sat. NaHCO₃ (to remove acidic impurities) and Brine.[1]
-
Dry over Anhydrous Na₂SO₄ and concentrate under reduced pressure.
Step 4: Purification
-
The crude residue is typically a solid.
-
Recrystallization: Dissolve in hot Ethanol or a Hexane/EtOAc mixture. Cool slowly to 4°C to induce crystallization.
-
Filter and dry the white crystalline solid.
Workflow Diagram:
Figure 2: Experimental workflow from activation to purification.
Characterization & Structural Validation
To ensure the integrity of the synthesized Methyl 4-[(2,4,6-trimethylphenyl)carbonyl]benzoate, the following spectral data must be verified.
Nuclear Magnetic Resonance (NMR)
-
1H NMR (400 MHz, CDCl₃):
-
δ 7.90 (d, J=8.4 Hz, 2H): Aromatic protons on the benzoate ring (ortho to ester).
-
δ 7.60 (d, J=8.4 Hz, 2H): Aromatic protons on the benzoate ring (ortho to ketone).
-
δ 6.90 (s, 2H): Aromatic protons on the Mesityl ring (meta to methyls).
-
δ 3.95 (s, 3H): Methyl ester (-OCH₃).[1]
-
δ 2.32 (s, 3H): Para-methyl group on Mesityl ring.[1]
-
δ 2.05 (s, 6H): Ortho-methyl groups on Mesityl ring.[1]
-
Interpretation: The presence of two distinct aromatic systems (one AA'BB', one singlet) and three distinct methyl environments confirms the unsymmetrical benzophenone structure.
-
-
13C NMR (100 MHz, CDCl₃):
Infrared Spectroscopy (FT-IR)
-
1725 cm⁻¹: Strong stretch corresponding to the Ester C=O .
-
1670 cm⁻¹: Strong stretch corresponding to the Diaryl Ketone C=O . The frequency is lowered due to conjugation with two aromatic rings.
-
2950-2850 cm⁻¹: C-H stretching (Aliphatic methyls).[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture deactivating AlCl₃ | Ensure glassware is flame-dried; use fresh AlCl₃.[1] |
| Incomplete Reaction | Strong complexation with ester | Increase AlCl₃ to 1.5 equivalents; extend reaction time. |
| Impurity: Di-acylation | Excess Acid Chloride | Strictly control stoichiometry (1:1 ratio); maintain low temp during addition. |
| Oily Product | Residual solvent or impurities | Recrystallize from Ethanol; induce nucleation by scratching glass.[1] |
References
-
Friedel-Crafts Acylation Mechanism : Carey, F. A.; Sundberg, R. J.[1] Advanced Organic Chemistry: Part B: Reactions and Synthesis; Springer, 2007.
-
Synthesis of Alkylbenzophenones : Koshima, H.; Kubota, M. "High-Throughput Synthesis of Alkylbenzophenones with Indium Triflate".[1][7] Synthetic Communications, 2003 , 33(22), 3983-3988.[1] Link[1]
-
Mesitylene Reactivity : Olah, G. A.[1] Friedel-Crafts and Related Reactions; Wiley-Interscience, 1964.[1]
-
Analogous Synthesis Protocols : "Synthesis of Methyl 4-(2,4,6-trimethylbenzoyl)benzoate". MolAid Chemical Database. Link
